molecular formula C8H14N2S B1463577 [1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine CAS No. 933718-01-5

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Cat. No. B1463577
M. Wt: 170.28 g/mol
InChI Key: YVLIGMQLZXNHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Dimethyl-1,3-thiazol-5-yl)ethylamine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The compound has a CAS Number of 120276-03-1 and a molecular weight of 156.25 .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Characterization

Compounds related to [1(Dimethyl1,3thiazol5yl)ethyl](methyl)amine[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine have been synthesized for various research purposes. For instance, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized and characterized by various spectroscopic methods, demonstrating the versatility of thiazole derivatives in chemical synthesis (Idhayadhulla, Surendra Kumar, & Nasser, 2010). Another study focused on transforming ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, further demonstrating the compound's utility in creating novel chemical entities (Albreht, Uršič, Svete, & Stanovnik, 2009).

Biological Activity

Thiazole derivatives have been extensively researched for their biological activities. For example, two new tripodal compounds containing the thiazole unit were synthesized and evaluated for their cytotoxic properties against tumor cell lines. These compounds exhibited significant cytotoxic activity, indicating the potential for thiazole derivatives in developing new cancer therapies (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007). Another study synthesized N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate for an antibiotic, highlighting the compound's role in medicinal chemistry (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLIGMQLZXNHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 2
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 3
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 4
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.